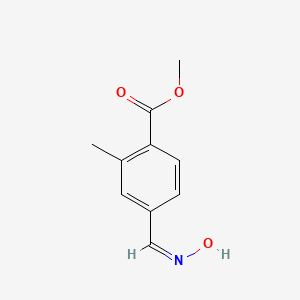
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate is an organic compound with a complex structure that includes a benzoate ester and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate typically involves the reaction of methyl 4-formyl-2-methylbenzoate with hydroxylamine hydrochloride. The reaction is carried out in an ethanol-water mixture and heated to around 45°C for 18 hours . This method ensures the formation of the oxime group, which is crucial for the compound’s reactivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, the oxime group can interact with various enzymes or receptors, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active form of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-((hydroxyimino)methyl)-1-naphthalenecarboxylate: Similar structure but with a naphthalene ring instead of a benzene ring.
(Z)-3-[(aryl)(hydroxyimino)methyl]-2-cyclohexyl-1-(cyclohexylamino)imidazo[5,1-a]isoquinolinium chlorides: Contains an imidazo[5,1-a]isoquinolinium core.
Uniqueness
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate is unique due to its specific combination of an oxime and ester functional group on a methylbenzoate backbone
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl 4-[(Z)-hydroxyiminomethyl]-2-methylbenzoate |
InChI |
InChI=1S/C10H11NO3/c1-7-5-8(6-11-13)3-4-9(7)10(12)14-2/h3-6,13H,1-2H3/b11-6- |
Clé InChI |
YDXABBILYJPATN-WDZFZDKYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)/C=N\O)C(=O)OC |
SMILES canonique |
CC1=C(C=CC(=C1)C=NO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















